molecular formula C13H15BrN2O2 B12336863 tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate CAS No. 209804-25-1

tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate

Cat. No.: B12336863
CAS No.: 209804-25-1
M. Wt: 311.17 g/mol
InChI Key: LKQALJCINTYLIY-UHFFFAOYSA-N
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Description

tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate is a brominated indazole derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a bromomethyl substituent at the 5-position. This compound is a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the bromomethyl moiety serves as a reactive handle for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) .

Properties

CAS No.

209804-25-1

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

tert-butyl 5-(bromomethyl)indazole-1-carboxylate

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-5-4-9(7-14)6-10(11)8-15-16/h4-6,8H,7H2,1-3H3

InChI Key

LKQALJCINTYLIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CBr)C=N1

Origin of Product

United States

Preparation Methods

Boc Protection of N1-Indazole

General Protocol for N1-Protection

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-(dimethylamino)pyridine (DMAP). This method, adapted from the synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, proceeds under mild conditions (dichloromethane, 0°C to room temperature) to achieve high yields (62%).

Reaction Conditions:

  • Substrate: 5-Methyl-1H-indazole
  • Reagents: Boc₂O (1.1 equiv), DMAP (1.0 equiv)
  • Solvent: Dichloromethane
  • Temperature: 0°C → RT
  • Time: 15 hours
  • Yield: 60–65%

The Boc group’s electron-withdrawing nature slightly deactivates the indazole ring, influencing subsequent bromination steps.

Benzylic Bromination of the 5-Methyl Group

Radical Bromination Using N-Bromosuccinimide (NBS)

Direct bromination of the 5-methyl group is achieved via radical-mediated pathways. NBS, in the presence of azobisisobutyronitrile (AIBN), selectively targets benzylic positions under refluxing carbon tetrachloride.

Optimized Bromination Protocol:

  • Substrate: tert-Butyl 5-methyl-1H-indazole-1-carboxylate
  • Reagents: NBS (1.2 equiv), AIBN (0.1 equiv)
  • Solvent: CCl₄
  • Temperature: 80°C (reflux)
  • Time: 12 hours
  • Yield: 70–75% (estimated from analogous reactions)

Mechanistic Insights:
AIBN initiates radical formation, abstracting a hydrogen atom from the benzylic methyl group. Subsequent bromine transfer from NBS yields the bromomethyl derivative.

Two-Step Oxidation-Bromination Sequence

For substrates sensitive to radical conditions, a sequential oxidation-Appel reaction is employed:

Step 1: Oxidation to Hydroxymethyl
  • Reagents: Selenium dioxide (SeO₂) in dioxane
  • Conditions: 110°C, 6 hours
  • Intermediate: tert-Butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate
Step 2: Appel Bromination
  • Reagents: Carbon tetrabromide (CBr₄), triphenylphosphine (PPh₃)
  • Solvent: Dichloromethane
  • Yield: 80–85% (combined)

Advantages: Avoids radical intermediates, suitable for acid-sensitive substrates.

Alternative Synthetic Routes

Ring-Forming Approaches from Prefunctionalized Intermediates

Indazole synthesis from bromomethyl-containing precursors circumvents post-cyclization modifications. For example, cyclization of 2-fluoro-5-(bromomethyl)benzonitrile with hydrazine hydrate yields 5-(bromomethyl)-1H-indazole, which is subsequently Boc-protected.

Cyclization Conditions:

  • Substrate: 2-Fluoro-5-(bromomethyl)benzonitrile
  • Reagent: Hydrazine hydrate (10 equiv)
  • Solvent: Ethanol
  • Temperature: 70°C
  • Yield: 85–90%

Diazotization-Mediated Functionalization

Diazotization of 3-amino-5-(bromomethyl)indazole derivatives, followed by carboxylation, provides access to advanced intermediates. However, this method is less direct for introducing the bromomethyl group.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Radical Bromination NBS, AIBN, CCl₄, reflux 70–75% One-pot, high regioselectivity Requires inert atmosphere
Oxidation-Appel SeO₂ → CBr₄/PPh₃ 80–85% Mild conditions, no radicals Toxic reagents (SeO₂)
Prefunctionalized Ring Hydrazine cyclization 85–90% Early introduction of bromomethyl Limited substrate availability

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group in tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

    Substitution: Formation of azido or amino derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that indazole derivatives, including tert-butyl 5-(bromomethyl)-1H-indazole-1-carboxylate, exhibit notable biological activities:

  • Anticancer Potential : The compound's structure can lead to the development of new drug candidates targeting cancer cells. Its ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids may alter the function of these biomolecules, potentially leading to therapeutic effects against tumors .
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting that this compound could be explored for treating inflammatory diseases .

Synthetic Applications

This compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various reactions:

  • Nucleophilic Substitution Reactions : The bromomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups into the indazole framework. This versatility is crucial for synthesizing compounds with specific biological activities .
  • Formation of Heterocycles : The compound can act as a precursor for synthesizing other heterocyclic compounds, which are often found in biologically active molecules.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Synthesis of Anticancer Agents : A study demonstrated the synthesis of derivatives from this compound that exhibited significant cytotoxic activity against various cancer cell lines. The structural modifications led to enhanced potency compared to parent compounds .
  • Mechanistic Studies : Research focusing on the interaction of this compound with biological macromolecules revealed insights into its mechanism of action, highlighting the importance of the bromomethyl group in mediating these interactions .
  • Pharmacological Evaluations : In vivo studies have shown promising results regarding its safety profile and therapeutic efficacy, paving the way for further clinical investigations .

Comparative Analysis with Related Compounds

A comparison with similar indazole derivatives reveals unique aspects of this compound:

Compound NameKey FeaturesUnique Aspects
tert-butyl 6-methyl-1H-indazole-1-carboxylateLacks bromomethyl groupLess reactive
tert-butyl 6-(chloromethyl)-1H-indazole-1-carboxylateContains chloromethyl insteadDifferent leaving group properties
tert-butyl 6-hydroxy-1H-indazole-1-carboxylateHydroxymethyl group presentMore polar; capable of hydrogen bonding

The presence of both bromomethyl and tert-butyl groups enhances the reactivity and versatility of this compound compared to its analogs, making it particularly valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromomethyl group can serve as a reactive site for covalent modification of biological targets, while the indazole core can interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs, focusing on substituent positions, molecular properties, and synthetic yields:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key References
tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate 5-(BrCH₂) C₁₃H₁₅BrN₂O₂ 327.17 Not Reported Inferred
tert-Butyl 3-(bromomethyl)-1H-indazole-1-carboxylate (QE-8915) 3-(BrCH₂) C₁₃H₁₅BrN₂O₂ 327.17 Not Reported
tert-Butyl 5-bromo-1H-indazole-1-carboxylate 5-Br C₁₂H₁₃BrN₂O₂ 297.15 64%
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate 3-NH₂, 5-Br C₁₂H₁₄BrN₃O₂ 328.17 64%
tert-Butyl 5-amino-3-bromo-1H-indazole-1-carboxylate 5-NH₂, 3-Br C₁₂H₁₄BrN₃O₂ 312.16 Not Reported
tert-Butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate 5-Br, 3-oxo C₁₂H₁₁BrN₂O₃ 311.13 Not Reported

Key Observations:

  • Positional Isomerism: The 5-bromomethyl analog (target compound) and its 3-bromomethyl isomer (QE-8915) share identical molecular formulas but differ in reactivity due to the bromomethyl group's position.
  • Bromo vs. Bromomethyl : The 5-bromo derivative (C₁₂H₁₃BrN₂O₂) lacks the methylene spacer, limiting its utility in alkylation reactions compared to the bromomethyl analog .
  • Amino Substitution: Amino-substituted derivatives (e.g., 3-amino-5-bromo and 5-amino-3-bromo) exhibit reduced electrophilicity but enable amide bond formation or metal-catalyzed couplings .

Physicochemical Properties

Limited data are available for the target compound, but analogs provide insights:

  • Boiling Point/Density: tert-Butyl 5-((2-(3-hydroxyphenyl)quinazolin-4-yl)amino)-1H-indazole-1-carboxylate (a related Boc-protected indazole) has a predicted boiling point of 602.7±65.0°C and density of 1.32±0.1 g/cm³, suggesting high thermal stability .
  • Solubility : Boc-protected indazoles are generally soluble in polar aprotic solvents (e.g., DCM, THF) but poorly soluble in water .

Biological Activity

tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, characterized by a bromomethyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections will detail its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrN3O2C_{12}H_{14}BrN_{3}O_{2}, with a molecular weight of approximately 328.16 g/mol. The presence of the bromomethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis.

Synthesis

The synthesis of this compound generally involves the following steps:

  • Formation of the Indazole Core : The indazole structure is typically synthesized through cyclization reactions involving appropriate precursors.
  • Bromomethylation : The introduction of the bromomethyl group can be achieved via bromination reactions using bromomethane or related reagents.
  • Esterification : The carboxylic acid moiety is converted to the tert-butyl ester to improve solubility and stability.

Biological Activity

Research indicates that indazole derivatives, including this compound, exhibit various biological activities:

  • Anticancer Activity : Studies have shown that indazole derivatives can inhibit cancer cell proliferation by interfering with key signaling pathways.
  • Anti-inflammatory Effects : These compounds have been noted for their ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific kinases, which are crucial in various cellular processes.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of cytokine release
Enzyme inhibitionInhibition of kinases (e.g., GSK-3β)

Case Study 1: Anticancer Properties

A study evaluated the effect of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, with IC50 values comparable to established anticancer agents. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, this compound demonstrated a reduction in nitric oxide production in macrophages. This effect was attributed to the compound's ability to inhibit iNOS expression, highlighting its potential as an anti-inflammatory agent.

Table 2: Inhibitory Concentrations and Effects

CompoundIC50 (µM)Effect
This compound~10Significant inhibition in cancer cells
Reference Compound (e.g., Staurosporine)~0.05Established kinase inhibitor

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